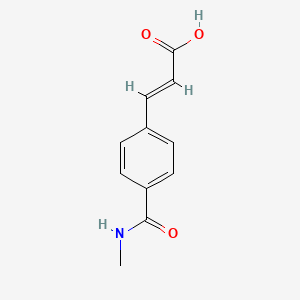

4-(甲基氨基羰基)肉桂酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

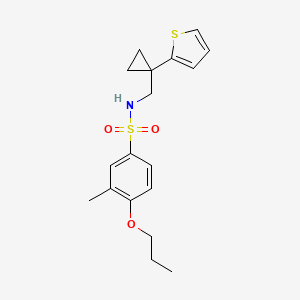

Cinnamic acid is an organic compound classified under the phenylpropanoid class of compounds. It is a white crystalline substance that is slightly soluble in water and freely soluble in many organic solvents . It has a molecular formula of C9H8O2 and a molecular weight of 148.16 g/mol .

Synthesis Analysis

Cinnamic acid can be synthesized from benzaldehyde in a reaction known as the Perkin reaction . In a study, a series of cinnamic acid analogs were designed and synthesized for their quorum sensing inhibitory activities .Molecular Structure Analysis

The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .Chemical Reactions Analysis

Cinnamic acid and its derivatives have been involved in various chemical reactions. For example, glycerol was reacted with 4-methoxy cinnamic acid to prepare the corresponding 4-methoxy cinnamoyl glycerol . Another example is the bromination of cinnamic acid to prepare 2,3-dibromo-3-phenylpropanoic acid .Physical And Chemical Properties Analysis

Cinnamic acid has a melting point range of 133 to 136 degrees Celsius and decomposes upon heating . It possesses a carboxyl group (-COOH) and a styrene unit, which contribute to its chemical behavior .科学研究应用

农用化学品开发

研究表明,肉桂酸衍生物(包括 4-(甲基氨基羰基)肉桂酸)可有效用于开发农用化学品。这些化合物通过增强植物防御反应在控制植物病毒和细菌性疾病方面发挥着重要作用。它们激活植物防御机制的能力使其在农业研究和应用中具有价值,有助于开发新的植物保护策略 。

光敏材料合成

在材料科学领域,肉桂酸衍生物在暴露于紫外线 (UV) 光时表现出独特的特性。这些特性被用于合成生物基功能材料,例如光响应性和生物基塑料。这些化合物的光敏特性,特别是在紫外线照射下,被用来制造有机溶剂可溶性的聚酰亚胺。由于这些材料对光的响应性,它们在各种应用中显示出前景,这是先进材料开发中的一项关键属性 。

天然产物的结构修饰

肉桂酸还广泛用于天然产物的结构修饰。这种应用在增强生物活性和降低这些产物的细胞毒性方面尤为重要。肉桂酸衍生物(包括 4-(甲基氨基羰基)肉桂酸)的结构修饰能力在各种研究领域(包括药用化学和药物开发)中开发新的和更有效的化合物中发挥着至关重要的作用 。

作用机制

Target of Action

4-(Methylcarbamoyl)cinnamic acid, a derivative of cinnamic acid, primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These hemoglobin subunits play a crucial role in oxygen transport in the human body.

Mode of Action

Studies on cinnamic acid, from which this compound is derived, suggest that it exerts its activity throughplasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .

Biochemical Pathways

Cinnamic acid, the parent compound of 4-(Methylcarbamoyl)cinnamic acid, is involved in the biochemical route that yields lignin, a polymeric material that provides mechanical support to the plant cell wall

Pharmacokinetics

The pharmacokinetics of cinnamic acid, from which 4-(Methylcarbamoyl)cinnamic acid is derived, suggest that it is quickly absorbed and then metabolized mainly into hippuric acid . The bioavailability of cinnamic acid from its natural sources was found to be higher than that from pure cinnamic acid . .

Result of Action

Cinnamic acid and its derivatives have been reported to exhibitantioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .

安全和危害

未来方向

Cinnamic acid and its derivatives have shown potential in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Future research may focus on enhancing the biological efficacy of synthesized cinnamic acid derivatives and exploring their potential as therapeutic agents .

属性

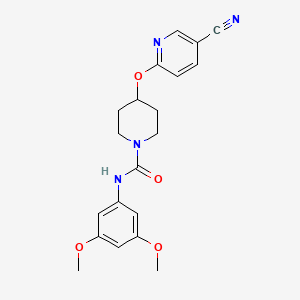

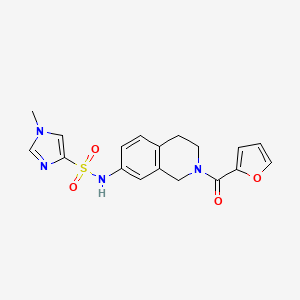

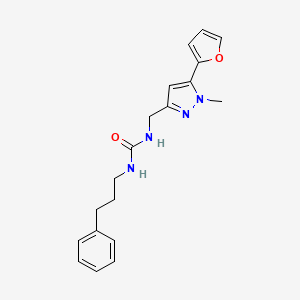

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)